molecular formula C20H36 B114443 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane) CAS No. 156139-85-4

4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)

Cat. No. B114443
M. Wt: 276.5 g/mol
InChI Key: ULZKWMBZCQZGMN-QPJJXVBHSA-N
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Description

“4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane)” is a chemical compound. It is also known by other names such as Cyclohexane, n-pentyl-; Pentane, 1-cyclohexyl-; Pentylcyclohexane; 1-Cyclohexylpentane; Amylcyclohexane; n-Amyl cyclohexane; n-Pentylcyclohexane .


Molecular Structure Analysis

The molecular formula of “4-Pentyl-4’-[(1E)-prop-1-en-1-yl]-1,1’-bi(cyclohexane)” is C11H22 . The molecular weight is 154.2924 . The structure is available as a 2D Mol file or as a computed 3D SD file .

properties

IUPAC Name

1-pentyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h4,7,17-20H,3,5-6,8-16H2,1-2H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZKWMBZCQZGMN-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608995
Record name 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)

CAS RN

156139-85-4
Record name 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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